![molecular formula C17H23N3O B2932632 N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide CAS No. 2411268-81-8](/img/structure/B2932632.png)
N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . These studies often involve the synthesis and structure-activity relationship (SAR) studies of the compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . Another study reported the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment .properties
IUPAC Name |
N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-4-17(21)18-10-9-15-5-7-16(8-6-15)20-13-11-19(2)12-14-20/h5-8H,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKACNXYWHATSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=CC=C(C=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide |
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